molecular formula C19H21N5O B6139415 5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine

5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine

Cat. No. B6139415
M. Wt: 335.4 g/mol
InChI Key: RPJYXDRQBMWUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine, commonly known as CTZ, is a chemical compound that has been studied for its potential use as a therapeutic agent. CTZ belongs to the class of triazine-based compounds and has been found to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of CTZ is not fully understood, but it has been suggested that CTZ may act as an inhibitor of the NF-κB pathway. The NF-κB pathway is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
CTZ has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, CTZ has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. CTZ has also been found to exhibit antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One advantage of using CTZ in lab experiments is its low toxicity. CTZ has been found to have low acute toxicity in rats and mice. However, one limitation of using CTZ in lab experiments is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on CTZ. One area of research could be the development of CTZ derivatives with improved solubility and potency. Another area of research could be the investigation of the potential use of CTZ in combination with other therapeutic agents for the treatment of inflammatory and neoplastic diseases. Additionally, further studies are needed to elucidate the mechanism of action of CTZ and its potential targets in the NF-κB pathway.

Synthesis Methods

The synthesis of CTZ involves the reaction of 4-cyclohexylbenzaldehyde with hydroxylamine hydrochloride to form 4-cyclohexylbenzaldoxime. The oxime is then treated with chloroacetonitrile and potassium carbonate to form 4-cyclohexylphenylacetonitrile. The nitrile group is then reduced to the amine using lithium aluminum hydride. The resulting amine is then reacted with 3-isoxazolylmethyl chloride and sodium hydride to form CTZ.

Scientific Research Applications

CTZ has been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, CTZ was found to reduce inflammation in the paw edema model. CTZ has also been studied for its potential use as an antitumor agent. In a study conducted on human breast cancer cells, CTZ was found to inhibit cell proliferation and induce apoptosis.

properties

IUPAC Name

5-(4-cyclohexylphenyl)-N-(1,2-oxazol-3-ylmethyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-13-21-23-19(22-18)20-12-17-10-11-25-24-17/h6-11,13-14H,1-5,12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJYXDRQBMWUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CN=NC(=N3)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.